molecular formula C18H23NO3 B1197949 Ractopamine CAS No. 97825-25-7

Ractopamine

Katalognummer: B1197949
CAS-Nummer: 97825-25-7
Molekulargewicht: 301.4 g/mol
InChI-Schlüssel: YJQZYXCXBBCEAQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

  • Wissenschaftliche Forschungsanwendungen

      Chemie: Die chemischen Eigenschaften und die Reaktivität von Ractopamin werden für die Medikamentenentwicklung untersucht.

      Biologie: Die Forschung untersucht seine Auswirkungen auf zelluläre Prozesse und Signalwege.

      Medizin: Die Untersuchungen konzentrieren sich auf seine Auswirkungen auf Nutztiere und mögliche Auswirkungen auf die menschliche Gesundheit.

      Industrie: Die Rolle von Ractopamin bei der Steigerung der Effizienz der Fleischproduktion ist von Interesse.

  • Wirkmechanismus

      TAAR1-Agonismus: Ractopamin wirkt als vollständiger Agonist für murines TAAR1 (nicht unbedingt beim Menschen).

      β-adrenerge Rezeptoren: Es stimuliert auch β-adrenerge Rezeptoren.

      Ergebnis: Erhöhte Proteinsynthese, die zu Muskelwachstum und verbesserter Gewichtszunahme bei Tieren führt.

  • Wirkmechanismus

    Target of Action

    Ractopamine primarily targets the β1 and β2 adrenergic receptors . These receptors are part of the sympathetic nervous system and play a crucial role in the regulation of heart rate, smooth muscle relaxation, and energy metabolism .

    Mode of Action

    This compound acts as a full agonist to these receptors . When it binds to the β1 and β2 adrenergic receptors, it stimulates a cascade of events that lead to increased protein synthesis, resulting in increased muscle fiber size .

    Biochemical Pathways

    The activation of β-adrenergic receptors by this compound triggers a series of biochemical reactions. This includes the activation of protein kinase A, which inhibits the conversion of glucose to triglycerides, leading to increased serine phosphorylation . This process enhances muscle protein synthesis and elevates nitrogen utilization .

    Pharmacokinetics

    Its systemic availability is reduced due to significant first-pass metabolism .

    Result of Action

    The molecular and cellular effects of this compound’s action are primarily seen in the increased muscle mass and reduced fat deposition in animals. It is known to increase the rate of weight gain, improve feed efficiency, and increase carcass leanness in finishing swine . On a cellular level, this compound increases skeletal muscle expression of Asparagine Synthetase as part of an integrated stress response gene program .

    Action Environment

    Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the use of this compound in swine diets results in a reduced natural resource demand for pork production and improved environmental stewardship . It’s worth noting that the presence of this compound in environmental water samples has raised concerns about its potential non-target effects on aquatic animals .

    Biochemische Analyse

    Biochemical Properties

    Ractopamine functions primarily as a β-adrenergic agonist, interacting with β1 and β2 adrenergic receptors . These interactions stimulate a cascade of biochemical reactions that enhance protein synthesis and muscle fiber growth. This compound also interacts with enzymes such as lipoprotein lipase, which plays a crucial role in lipid metabolism by controlling the triacylglycerol balance between muscle and adipose tissues . This interaction improves lipid storage and provides energy for muscle growth.

    Cellular Effects

    This compound exerts significant effects on various cell types and cellular processes. In muscle cells, it enhances protein synthesis and muscle fiber size by activating β-adrenergic receptors . This activation leads to increased intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn activate protein kinase A (PKA) and other downstream signaling pathways. This compound also influences gene expression by modulating transcription factors involved in muscle growth and metabolism . Additionally, it affects cellular metabolism by altering the balance between lipogenesis and lipolysis .

    Molecular Mechanism

    At the molecular level, this compound binds to β1 and β2 adrenergic receptors on the cell membrane . This binding activates the G-protein coupled receptor (GPCR) signaling pathway, leading to the production of cAMP from adenosine triphosphate (ATP). The increase in cAMP levels activates PKA, which phosphorylates various target proteins involved in muscle growth and metabolism . This compound also interacts with DNA through minor groove binding, affecting gene expression and protein synthesis .

    Temporal Effects in Laboratory Settings

    In laboratory settings, the effects of this compound can vary over time. Studies have shown that this compound is rapidly absorbed and distributed in the body, with significant first-pass metabolism reducing its systemic availability . Over time, this compound’s effects on muscle growth and feed efficiency may diminish as the compound is metabolized and excreted . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in gene expression and metabolic pathways .

    Dosage Effects in Animal Models

    The effects of this compound vary with different dosages in animal models. At low doses, this compound promotes muscle growth and improves feed efficiency without significant adverse effects . At higher doses, this compound can cause adverse effects such as restlessness, agitation, and increased heart rate in livestock . Studies have also reported threshold effects, where the benefits of this compound plateau at certain dosages, and further increases in dosage do not result in additional muscle growth .

    Metabolic Pathways

    This compound is involved in several metabolic pathways, primarily those related to lipid and protein metabolism . It interacts with enzymes such as lipoprotein lipase and fatty acid synthetase, influencing the balance between lipogenesis and lipolysis . This compound also affects metabolic flux by altering the levels of key metabolites involved in energy production and muscle growth .

    Transport and Distribution

    This compound is transported and distributed within cells and tissues through the bloodstream . It binds to specific receptors on muscle cell membranes, where it exerts its effects on protein synthesis and muscle growth . This compound is rapidly eliminated from the body, with the majority of the compound excreted in urine and feces within a few days . The compound’s distribution and elimination are influenced by factors such as dosage, administration route, and animal species .

    Subcellular Localization

    This compound’s subcellular localization is primarily within the cytoplasm and cell membrane, where it interacts with β-adrenergic receptors . The compound’s activity is influenced by its localization, as it needs to bind to cell surface receptors to exert its effects . Post-translational modifications and targeting signals may also play a role in directing this compound to specific cellular compartments .

    Vorbereitungsmethoden

      Synthesewege: Ractopamin wird synthetisch hergestellt.

      Reaktionsbedingungen: Spezifische Synthesewege und -bedingungen sind urheberrechtlich geschützt, aber industrielle Produktionsmethoden beinhalten chemische Synthese.

  • Analyse Chemischer Reaktionen

      Reaktionen: Ractopamin kann verschiedene Reaktionen eingehen, darunter Oxidation, Reduktion und Substitution.

      Häufige Reagenzien und Bedingungen: Details zu bestimmten Reagenzien und Bedingungen werden nicht öffentlich bekannt gegeben.

      Hauptprodukte: Diese Reaktionen führen zu Derivaten und Metaboliten, die zu seinen biologischen Wirkungen beitragen.

  • Vergleich Mit ähnlichen Verbindungen

      Einzigartigkeit: Ractopamin zeichnet sich durch seine spezifische Agonistenaktivität und seine Auswirkungen auf Nutztiere aus.

      Ähnliche Verbindungen: Obwohl Ractopamin einzigartig ist, ist es ein positionelles Isomer von Dobutamin, einem verwandten Medikament.

    Eigenschaften

    IUPAC Name

    4-[3-[[2-hydroxy-2-(4-hydroxyphenyl)ethyl]amino]butyl]phenol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C18H23NO3/c1-13(2-3-14-4-8-16(20)9-5-14)19-12-18(22)15-6-10-17(21)11-7-15/h4-11,13,18-22H,2-3,12H2,1H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    YJQZYXCXBBCEAQ-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(CCC1=CC=C(C=C1)O)NCC(C2=CC=C(C=C2)O)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C18H23NO3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID7048378
    Record name Ractopamine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID7048378
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    301.4 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Mechanism of Action

    The RR-isomer (butopamine) is the stereoisomer with the most activity at the b-adrenoceptor. Butopamine was shown to be a non-selective ligand at the beta1- and beta2-adrenoceptors, but signal transduction is more efficiently coupled through the b2-adrenoceptor than the b1- adrenoceptor. Therefore, the RR-isomer of ractopamine is considered to be a full agonist at the beta2-adrenoceptor and a partial agonist at the beta-adrenoceptor. These results are consistent with the pharmacological characterization of racemic ractopamine in isolated cardiac (atria) and smooth muscle (costo-uterine, vas deferens, trachea), which shows a maximal response at beta2- and a submaximal response at b1-adrenoceptors when compared with the full beta1- and beta2- adrenoceptor agonist isoproterenol.
    Record name RACTOPAMINE
    Source Hazardous Substances Data Bank (HSDB)
    URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7441
    Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

    CAS No.

    97825-25-7
    Record name Ractopamine
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=97825-25-7
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name Ractopamine [INN]
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097825257
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name Ractopamine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID7048378
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name RACTOPAMINE
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57370OZ3P1
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
    Record name RACTOPAMINE
    Source Hazardous Substances Data Bank (HSDB)
    URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7441
    Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    Ractopamine
    Reactant of Route 2
    Reactant of Route 2
    Ractopamine
    Reactant of Route 3
    Reactant of Route 3
    Ractopamine
    Reactant of Route 4
    Reactant of Route 4
    Ractopamine
    Reactant of Route 5
    Ractopamine
    Reactant of Route 6
    Reactant of Route 6
    Ractopamine
    Customer
    Q & A

    Q1: How does ractopamine exert its effects on muscle growth?

    A1: this compound is a beta-adrenergic agonist, meaning it binds to and activates beta-adrenergic receptors. In skeletal muscle, this compound primarily binds to beta2-adrenergic receptors, mimicking the effects of adrenaline. [] This binding triggers a cascade of intracellular events, ultimately leading to increased protein synthesis and decreased protein degradation in muscle cells. [, ] This shift in protein turnover promotes muscle growth and leanness. [, , , ]

    Q2: Does this compound affect muscle fiber type composition?

    A2: Yes, studies have shown that this compound administration can cause a shift in muscle fiber type composition. Specifically, it promotes a shift from oxidative (Type I) fibers to glycolytic (Type II) fibers. [, ] This shift is associated with increased muscle mass and altered metabolic profiles in the muscle. [, ]

    Q3: What is the molecular formula and weight of this compound?

    A3: this compound has the molecular formula C18H23NO3 and a molecular weight of 301.39 g/mol.

    Q4: Does this compound possess any catalytic properties?

    A4: this compound is not known to have any catalytic properties. It functions as a beta-adrenergic agonist, binding to receptors and initiating downstream signaling pathways but does not directly catalyze chemical reactions.

    Q5: Have there been computational studies on this compound?

    A6: While the provided research abstracts do not delve into specific computational studies on this compound, they highlight the use of techniques like principal component analysis (PCA) and partial least-squares (PLS) regression for analyzing spectral data and developing quantitative models for this compound detection. []

    Q6: What are the regulatory considerations surrounding the use of this compound in food animals?

    A9: The use of this compound in food-producing animals is a subject of regulatory scrutiny due to potential human health concerns. While approved for use in some countries like the United States, it is banned in others, including the European Union and China. [] The presence of this compound residues in food products is strictly monitored and regulated due to these concerns. [, ]

    Q7: How is this compound metabolized and excreted in animals?

    A10: this compound is primarily metabolized in the liver and excreted in urine, largely as metabolites rather than the parent drug. [, , , ] Conjugation, particularly with sulfate and glucuronic acid, plays a significant role in its metabolism. [, ] The primary route of excretion is through urine, with biliary excretion also contributing to a lesser extent. [, , , ]

    Q8: What is the bioavailability of this compound after oral administration?

    A11: The oral bioavailability of this compound is relatively low. In rats, it was determined to be 2.99%. []

    Q9: How is this compound distributed in the body after administration?

    A12: Following intravenous administration in rats, this compound exhibits a wide distribution, with the highest concentrations found in the kidney, followed by the lung, spleen, heart, liver, muscle, plasma, and brain. []

    Q10: How does this compound affect muscle protein synthesis in vitro?

    A13: Studies using cultured rat myotubes demonstrated that this compound significantly increases the incorporation of [35S]methionine into total cellular protein, including 43-kDa proteins and myosin heavy chain protein, indicating enhanced protein synthesis. []

    Q11: What animal models have been used to study the effects of this compound?

    A14: A variety of animal models have been utilized to investigate the effects of this compound, including cattle [, , , , , , ], sheep [, , , ], pigs [, , , , , , , , , ], ducks [], broiler chicks [], rabbits [], and fish. []

    Q12: What are the effects of this compound on growth performance in finishing pigs?

    A15: this compound supplementation in finishing pig diets consistently resulted in improved growth performance, including increased average daily gain (ADG), improved feed efficiency (G:F), and increased carcass weight. [, , , , , , , , ]

    Q13: How does this compound affect carcass characteristics in finishing pigs?

    A16: this compound supplementation in finishing pigs led to favorable changes in carcass characteristics, including increased lean meat percentage, decreased backfat thickness, and increased loin muscle area. [, , , , , , , , ]

    Q14: Are there any safety concerns related to the consumption of meat from animals treated with this compound?

    A18: While some countries permit the use of this compound in food animals, it is banned in others due to potential human health risks. [] These concerns often stem from the potential for cardiovascular effects and other adverse reactions in susceptible individuals. [, ]

    Q15: Are there strategies for targeted delivery of this compound to specific tissues?

    A19: The research provided focuses on the administration of this compound through feed. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] There is no mention of targeted delivery strategies for this compound.

    Q16: Are there specific biomarkers used to monitor the effects of this compound?

    A20: The research primarily uses growth performance parameters and carcass characteristics as indicators of this compound's effects. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] While they don't highlight specific biomarkers, changes in gene expression of muscle growth-related factors, such as sk-alpha-actin and IGF-I, could potentially serve as biomarkers for this compound's effects on muscle growth. []

    Q17: What analytical techniques are commonly used to detect and quantify this compound residues?

    A21: Several analytical methods are employed for detecting and quantifying this compound residues, including high-performance liquid chromatography (HPLC) often coupled with tandem mass spectrometry (HPLC-MS/MS), enzyme-linked immunosorbent assay (ELISA), and surface-enhanced Raman spectroscopy (SERS). [, , , , ]

    Q18: What is the environmental fate of this compound?

    A18: The provided research does not offer insights into the environmental fate and degradation of this compound.

    Q19: Are there studies on the dissolution and solubility of this compound?

    A19: The provided research does not delve into the dissolution and solubility characteristics of this compound.

    Q20: How are analytical methods for this compound detection validated?

    A24: Method validation for this compound analysis generally involves establishing parameters such as linearity, accuracy, precision (repeatability and reproducibility), specificity, limit of detection (LOD), and limit of quantification (LOQ) to ensure reliable and robust analytical results. [, ]

    Q21: Can this compound induce an immune response in animals or humans?

    A21: The research papers do not mention immunogenicity related to this compound.

    Q22: Are there known interactions between this compound and drug transporters or drug-metabolizing enzymes?

    A22: The research provided focuses on the metabolism and excretion of this compound but does not elaborate on specific interactions with drug transporters or its potential to induce or inhibit drug-metabolizing enzymes.

    Q23: What is the biocompatibility and biodegradability of this compound?

    A23: The research primarily focuses on the effects and detection of this compound but doesn't provide detailed information on its biocompatibility or biodegradability.

    Q24: Are there viable alternatives to this compound as a growth promotant?

    A29: The research mentions exploring chromium supplementation and energy restriction as potential alternatives to this compound for enhancing growth performance and carcass characteristics in finishing pigs. []

    Q25: How do alternatives to this compound compare in terms of performance and cost?

    A30: While the research investigates alternatives, it primarily focuses on their effects on growth performance and carcass characteristics. [] It doesn't provide a comprehensive comparison of their cost-effectiveness or other factors.

    Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

    Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.